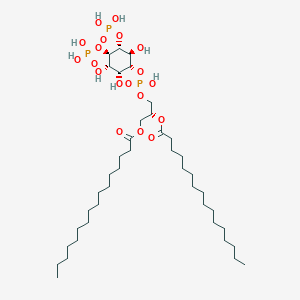

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

Description

1,2-Dihexadecanoyl-$sn$-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) (hereafter referred to by its systematic name) is a synthetic phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P$_2$) derivative. This molecule consists of a $sn$-glycero-3-phospho backbone esterified with two hexadecanoyl (C16:0, palmitoyl) chains at the $sn$-1 and $sn$-2 positions and a myo-inositol head group phosphorylated at the 4- and 5-positions of the inositol ring . It is commonly used in biochemical studies to investigate phosphoinositide-mediated signaling pathways, membrane dynamics, and enzyme-substrate interactions. The compound has a molecular weight of 1080 Da, appears as a lyophilized powder, and is soluble in DMSO or ethanol (25 mg/mL) .

Propriétés

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWJHKSHEWVOSS-MRQSADPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81O19P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349239 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120595-88-2 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stereospecific Acylation of sn-Glycerol

The synthesis begins with the preparation of the 1,2-dihexadecanoyl-sn-glycerol backbone. Stereospecific acylation is achieved using a modified version of the method described for 1,2-dipalmitoyl-3-acyl-sn-glycerols. In this approach, sn-glycerol is reacted with palmitoyl chloride (hexadecanoyl chloride) under anhydrous conditions. To ensure regioselective acylation at the sn-1 and sn-2 positions, the sn-3 hydroxyl group is protected using tert-butyldimethylsilyl (TBDMS) chloride.

Reaction Conditions :

-

Solvent: Anhydrous dichloromethane

-

Catalysts: 4-Dimethylaminopyridine (DMAP)

-

Temperature: 0°C to room temperature, 12 hours

Post-reaction, the TBDMS group is removed via fluoride-mediated desilylation (tetrabutylammonium fluoride in THF), yielding the free sn-3 hydroxyl group for subsequent phosphorylation.

Phosphorylation of myo-Inositol

The myo-inositol moiety is phosphorylated at the 4- and 5-positions using a stepwise strategy. First, myo-inositol is protected at the 1, 2, 3, and 6 hydroxyl groups using benzyl groups, leaving the 4- and 5-positions exposed for phosphorylation. Phosphoryl chloride (POCl₃) is employed in the presence of triethylamine to introduce phosphate groups.

Key Steps :

Coupling of Glycerol and myo-Inositol Moieties

The phosphorylated myo-inositol-4,5-bisphosphate is conjugated to the 1,2-dihexadecanoyl-sn-glycerol backbone via a phosphodiester bond at the sn-3 position. This is achieved using a carbodiimide-mediated coupling reaction:

Reaction Protocol :

-

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)

-

Solvent: Chloroform/methanol (2:1 v/v)

-

Temperature: 4°C, 24 hours

Enzymatic Synthesis and Semi-Synthetic Approaches

Enzymatic Phosphorylation

Enzymatic methods offer higher stereochemical fidelity for phosphorylating myo-inositol. Recombinant human phosphatidylinositol 4-phosphate 5-kinase (PIP5K) can convert phosphatidylinositol 4-phosphate (PI4P) to PI(4,5)P₂ in vitro.

Procedure :

Hybrid Chemical-Enzymatic Method

A semi-synthetic approach combines chemical acylation with enzymatic phosphorylation:

-

Chemically synthesize 1,2-dihexadecanoyl-sn-glycero-3-phospho-myo-inositol (PI-C16:0).

Advantages :

-

Avoids complex protection/deprotection steps.

-

Ideal for large-scale production (yield: 80–85%).

Purification and Characterization

Chromatographic Purification

Crude PI(4,5)P₂-C16:0 is purified using a two-step chromatographic process:

-

Ion-Exchange Chromatography :

-

Reverse-Phase HPLC :

Structural Validation

Techniques :

-

Mass Spectrometry (MS) :

-

Nuclear Magnetic Resonance (NMR) :

-

X-Ray Diffraction :

Challenges and Optimization

Solvent-Dependent Polymorphism

The final product’s crystalline form depends on the solvent used during precipitation:

Yield Limitations

-

Phosphorylation efficiency rarely exceeds 65% in purely chemical routes due to steric hindrance at myo-inositol’s 4- and 5-positions.

-

Enzymatic methods mitigate this but require costly kinase enzymes.

Applications and Research Implications

PI(4,5)P₂-C16:0 is indispensable for studying:

Analyse Des Réactions Chimiques

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the fatty acid chains can be hydrolyzed by lipases or under acidic/basic conditions to yield glycerol, hexadecanoic acid, and inositol phosphates.

Phosphorylation/Dephosphorylation: The inositol head group can be further phosphorylated or dephosphorylated by specific kinases and phosphatases, respectively, altering its signaling properties.

Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, particularly at the fatty acid chains, affecting its structural integrity and function.

Common Reagents and Conditions

Hydrolysis: Lipases, hydrochloric acid, sodium hydroxide.

Phosphorylation: ATP, specific kinases.

Oxidation/Reduction: Hydrogen peroxide, sodium borohydride.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, inositol phosphates.

Phosphorylation: Higher phosphorylated inositol phosphates.

Oxidation/Reduction: Modified fatty acid chains.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a glycerophosphoinositol phosphate that features a glycerol backbone with two hexadecanoyl (C16) fatty acid chains and a myo-inositol moiety. Its chemical structure allows it to participate in various biological processes, particularly in membrane dynamics and signal transduction pathways.

Biological Significance

This compound is involved in several key biological functions:

- Signal Transduction : As a phosphoinositide, it participates in the phosphoinositide signaling pathway, which is crucial for various cellular processes including growth, metabolism, and apoptosis.

- Cell Membrane Dynamics : It contributes to the structural integrity and fluidity of cell membranes, influencing how cells interact with their environment.

Cell Signaling Studies

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) has been utilized to study signal transduction mechanisms in cells. It aids in elucidating the roles of phosphoinositides in cellular responses to external stimuli.

Drug Development

The compound's involvement in cellular signaling pathways makes it a potential target for drug development. Researchers are investigating its role in diseases such as cancer and diabetes, where phosphoinositide signaling is often dysregulated.

Metabolic Studies

Recent studies have linked this compound to metabolic processes. For instance, its presence has been detected in human blood samples, suggesting its relevance in understanding metabolic syndromes and conditions like obesity and insulin resistance .

Case Study 1: Role in Cancer Research

A study demonstrated that manipulating levels of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can affect cancer cell proliferation. By modulating its concentration in cancer cell lines, researchers observed changes in cell growth rates and apoptosis markers .

Case Study 2: Implications for Metabolic Disorders

In another investigation focused on metabolic syndrome, the compound was found to correlate with insulin sensitivity improvements when combined with dietary interventions. This suggests potential therapeutic applications for managing conditions associated with insulin resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cell Signaling | Investigating the role of phosphoinositides in cellular responses | Essential for understanding growth and apoptosis |

| Drug Development | Targeting phosphoinositide pathways for therapeutic interventions | Potential for cancer and metabolic disease drugs |

| Metabolic Studies | Linking compound levels to metabolic health | Correlation with improved insulin sensitivity |

Mécanisme D'action

The compound exerts its effects primarily through its role in cellular signaling. It acts as a substrate for various enzymes, including PI3Ks and PLC, which generate secondary messengers involved in numerous cellular processes. The inositol head group interacts with specific proteins, modulating their activity and localization, thereby influencing pathways such as cell growth, survival, and metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphoinositides

Structural Comparisons

Phosphoinositides (PIs) are differentiated by the number and position of phosphate groups on the myo-inositol ring and the acyl chains attached to the glycerol backbone. Key structural analogs of the target compound include:

*Estimated based on acyl chain length and phosphorylation.

Key Structural Differences:

- Phosphorylation Pattern: The target compound’s 4,5-bisphosphate configuration distinguishes it from monophosphorylated (e.g., PI(3)P) or trisphosphorylated (e.g., PI(3,4,5)P$_3$) analogs. This determines its specificity in binding proteins like phospholipase C (PLC) or regulating ion channels .

- Acyl Chain Length: The dihexadecanoyl (C16) chains confer higher hydrophobicity compared to shorter (C8) or unsaturated (C18:1) chains, influencing membrane localization and solubility .

Physicochemical Properties

- Solubility: The dihexadecanoyl chains limit aqueous solubility, necessitating organic solvents like DMSO, whereas dioleoyl-PI(3,4,5)P$_3$ (unsaturated C18:1) forms micelles in aqueous buffers .

- Membrane Interactions : Longer saturated chains (C16) enhance lipid raft association, while shorter chains (C8) increase membrane fluidity and accessibility to cytosolic enzymes .

Activité Biologique

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a complex phospholipid that belongs to the class of glycerophosphoinositol phosphates. It is characterized by the presence of two hexadecanoyl (palmitoyl) fatty acid chains and a phosphorylated inositol moiety. This compound plays a significant role in cellular signaling pathways and is involved in various biological processes.

Chemical Structure

The chemical structure of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can be represented as follows:

This structure indicates that the compound has a molecular weight of approximately 659.91 g/mol. The presence of the inositol phosphate group suggests its potential involvement in signaling pathways related to cell growth, differentiation, and apoptosis.

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is known to participate in several critical biological activities:

- Signal Transduction : It acts as a substrate for phosphoinositide-specific phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers in various signaling pathways .

- Cell Proliferation and Differentiation : The compound has been implicated in promoting cellular proliferation and differentiation through its role in activating protein kinase C (PKC) pathways .

- Apoptosis Regulation : Studies suggest that it may influence apoptotic processes by modulating calcium signaling and activating specific apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Research : Research indicates that inositol phosphates, including derivatives like 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate), exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. For example, one study demonstrated that IP6 (inositol hexaphosphate), a related compound, can inhibit the growth of various tumor cells in vitro and enhance the efficacy of conventional chemotherapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective role of inositol phosphates in models of neurodegenerative diseases. The compound was shown to mitigate oxidative stress and promote neuronal survival under adverse conditions .

Biological Pathways Involved

The following table summarizes key biological pathways associated with 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate):

| Pathway | Description |

|---|---|

| Phosphoinositide signaling | Activation of PLC leading to IP3 and DAG production |

| Cell cycle regulation | Modulation of cell cycle checkpoints through PKC activation |

| Apoptotic signaling | Induction of apoptosis via calcium signaling pathways |

| Neuroprotection | Protection against oxidative stress in neuronal cells |

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Key Steps | Reference |

|---|---|---|

| Regioselective Phosphorylation | 3-O-selective phosphorylation of inositol derivatives | |

| Phosphodiester Condensation | Coupling of phosphorylated inositol with diacylglycerol | |

| Hydrogenolysis | Removal of benzyl protecting groups |

Basic: How is this compound detected and quantified in lipid-protein interaction assays?

Answer:

- Radiolabeling : Use tritiated (H) inositol derivatives (e.g., D-[Inositol-1-H(N)]-Inositol-1,4,5-Trisphosphate) to track phosphorylation states via scintillation counting .

- Chromatography : Gradient ion chromatography or HPLC separates inositol phosphates, with detection optimized for low-abundance species .

Methodological Note : For vesicle-based assays, ensure lipid solubility in DMSO (25 mg/mL) or ethanol (25 mg/mL) and maintain storage at -20°C to prevent degradation .

Advanced: How can researchers resolve discrepancies in lipid-protein binding studies involving different acyl chain lengths (e.g., dipalmitoyl vs. dioctanoyl species)?

Answer:

Discrepancies often arise from differences in lipid packing or micelle/vesicle stability. To address this:

- Standardize lipid systems : Use single batches of synthetic lipids (e.g., 1,2-dipalmitoyl vs. 1,2-dioctanoyl) to minimize variability .

- Validate with in silico modeling : Compare binding affinities using homology models (e.g., SWISS-MODEL) based on structures like rat PLCδ1, which accommodates 1D-myo-inositol-4,5-bisphosphate .

Key Consideration : Batch-independent qualitative results for phosphoinositide isomers require consistent molecular species and preparation methods (e.g., Triton X-100 mixed micelles) .

Advanced: What experimental strategies optimize enzymatic assays for kinases acting on this compound (e.g., PIP4KII-γ)?

Answer:

- Substrate specificity : PIP4KII-γ catalyzes ATP/GTP-dependent phosphorylation of 1D-myo-inositol-5-phosphate to produce the 4,5-bisphosphate form. Use synthetic substrates (≥98% purity) to avoid side reactions .

- Vesicle preparation : Assay kinetics improve with unilamellar vesicles containing 1,2-dihexadecanoyl species. Monitor reaction progress via ADP/GDP detection .

Q. Table 2: Enzymatic Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Substrate Purity | ≥98% | |

| Phosphate Donor | ATP or GTP (1–5 mM) | |

| Optimal pH | 7.0–7.5 |

Advanced: How can stereochemical integrity be ensured during synthesis?

Answer:

- Chiral resolution : Use enantiomerically pure precursors (e.g., 1,2-O-cyclohexylidene-myo-inositol derivatives) and validate stereochemistry via NMR or X-ray crystallography .

- Protective group strategy : Benzyl or cyclohexylidene groups prevent undesired isomerization during phosphorylation steps .

Basic: What are the challenges in maintaining this compound’s stability in aqueous solutions?

Answer:

- Hydrolysis risk : The 4,5-bisphosphate group is susceptible to phosphatases. Use phosphatase inhibitors (e.g., sodium orthovanadate) in buffers .

- Storage : Lyophilized powder stored at -20°C in anhydrous DMSO or ethanol retains stability for >6 months .

Advanced: How to design experiments analyzing contradictory data in subcellular localization studies?

Answer:

- Imaging controls : Use fluorescently tagged pleckstrin homology (PH) domains specific for PI(4,5)P2.

- Cross-validate with biochemical assays : Isolate membrane fractions and quantify lipid content via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.